molecular formula C7H8BClN2O2 B1519960 3-Amino-5-cyanobenzeneboronic acid hydrochloride CAS No. 913835-26-4

3-Amino-5-cyanobenzeneboronic acid hydrochloride

Cat. No. B1519960
M. Wt: 198.42 g/mol
InChI Key: DBXOAJZFPXYVHT-UHFFFAOYSA-N
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Description

3-Amino-5-cyanobenzeneboronic acid hydrochloride, also known as 3-Amino-5-cyanophenylboronic acid hydrochloride, is a chemical compound with the formula C7H8BClN2O2 . It is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular weight of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 198.42 . Its InChI code is 1S/C7H7BN2O2.ClH/c9-4-5-1-6 (8 (11)12)3-7 (10)2-5;/h1-3,11-12H,10H2;1H .


Physical And Chemical Properties Analysis

The boiling point of 3-Amino-5-cyanobenzeneboronic acid hydrochloride is 123-125°C . It is a solid at room temperature .

Scientific Research Applications

Fluorescent Probes and Sensing Systems

3-Aminobenzeneboronic acid functionalized graphene quantum dots (APBA-GQDs) were developed and utilized as a selective and sensitive sensing system for glucose. This system, when combined with microdialysis, successfully monitored glucose in vivo in the striatum of rats, demonstrating the potential of boronic acid derivatives in biomedical sensing technologies (Qu et al., 2013).

Drug Delivery Systems

Poly[(amino acid ester)phosphazenes], which are polymers related to 3-Amino-5-cyanobenzeneboronic acid hydrochloride derivatives, have been investigated for their potential use as drug delivery vehicles. These macromolecules, due to their structural properties, offer opportunities for the controlled release of small molecules, suggesting their suitability in pharmaceutical applications (Allcock, Pucher, & Scopelianos, 1994).

Nanosensors and Analytical Applications

3-Aminobenzeneboronic acid functionalized CuInS2 quantum dots (APBA-CuInS2 QDs) were developed as a near-infrared fluorescence nanosensor for the detection of glucose and fluoride anions. The functionalized quantum dots exhibited a symmetric fluorescence emission and demonstrated high sensitivity and selectivity in detection, highlighting the potential of boronic acid derivatives in the development of advanced sensing systems for environmental monitoring and health diagnostics (Liu, Liu, Sun, & Su, 2015).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Future Directions

As this compound is primarily used for research and development purposes , its future directions would likely involve further exploration of its properties and potential applications in various fields of study.

properties

IUPAC Name

(3-amino-5-cyanophenyl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2.ClH/c9-4-5-1-6(8(11)12)3-7(10)2-5;/h1-3,11-12H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXOAJZFPXYVHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C#N)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30657162
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-5-cyanobenzeneboronic acid hydrochloride

CAS RN

913835-26-4
Record name (3-Amino-5-cyanophenyl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30657162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-cyanobenzeneboronic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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